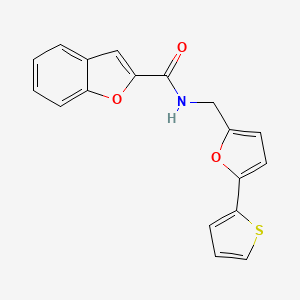

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-18(16-10-12-4-1-2-5-14(12)22-16)19-11-13-7-8-15(21-13)17-6-3-9-23-17/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFFALCYPNHMHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

Benzofuran-2-carboxylic acid is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. For example:

Alternative Routes

- Oxidative cyclization : Using iodine or hypervalent iodine reagents to cyclize 2-allylphenols, though this method is less efficient for carboxylated derivatives.

Synthesis of (5-(Thiophen-2-yl)furan-2-yl)methanamine

Suzuki-Miyaura Cross-Coupling for Thiophene-Furan Assembly

The furan-thiophene moiety is constructed via cross-coupling reactions:

Reductive Amination to Methanamine

The aldehyde intermediate is converted to the amine:

- Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

- Yield : 68% after purification via silica gel chromatography.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

- Procedure :

- Activate benzofuran-2-carboxylic acid (1 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add (5-(thiophen-2-yl)furan-2-yl)methanamine (1 equiv) and stir at room temperature for 12 h.

- Wash with brine, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

- Yield : 74–79%.

Alternative Coupling Agents

- Dicyclohexylcarbodiimide (DCC) : Higher yields (85%) but requires removal of dicyclohexylurea byproduct.

- Propylphosphonic anhydride (T3P) : Efficient in aprotic solvents (e.g., THF), yielding 81% product.

Optimization and Industrial Scalability

Reaction Condition Screening

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes activation |

| Temperature | 0°C → RT | Prevents racemization |

| Coupling agent | EDC/HOBt | Balances cost and efficiency |

| Purification | Column chromatography (silica gel) | ≥95% purity |

Continuous Flow Synthesis

Recent advances utilize microreactors for coupling steps:

Analytical Characterization

Critical spectroscopic data for validation:

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents), and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: Due to its unique electronic properties, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound is used in biological assays to study its interactions with various enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds with similar benzofuran core structures, such as benzofuran-2-carboxylic acid and benzofuran-2-carboxamide.

Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide.

Furan Derivatives: Compounds with furan rings, such as furan-2-carboxylic acid and furan-2-carboxamide.

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of multiple heterocyclic rings in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran core , linked to a thiophene and furan moiety. Its molecular formula is C₁₈H₁₅N₃O₂S, with a molecular weight of approximately 351.4 g/mol. The structural complexity contributes to its diverse biological activities.

| Attribute | Details |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₂S |

| Molecular Weight | 351.4 g/mol |

| Core Structure | Benzofuran |

| Functional Groups | Thiophene, Furan, Carboxamide |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

- Hypoxia-Inducible Factor Activation : Research indicates that this compound can stabilize hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. This property suggests potential applications in treating hypoxic conditions such as cancer and ischemia.

- Amyloid-Beta Modulation : Studies have shown that derivatives of benzofuran compounds can modulate amyloid-beta aggregation, which is significant for neurodegenerative diseases like Alzheimer's. This compound may exhibit similar properties, potentially offering neuroprotective effects against Aβ42-induced cytotoxicity .

- Enzyme Inhibition : The compound has been implicated in inhibiting certain inflammatory enzymes, which could contribute to its anti-inflammatory properties.

Anticancer Properties

The compound's ability to activate HIFs suggests its potential as an anticancer agent, particularly in tumors that thrive under hypoxic conditions. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from Aβ42-induced toxicity. This effect is likely mediated through the modulation of amyloid aggregation and inhibition of oxidative stress pathways .

Case Studies and Research Findings

- Study on Amyloid Aggregation : A recent investigation into benzofuran derivatives revealed that certain compounds could either promote or inhibit Aβ42 fibrillogenesis depending on their substituents. This highlights the importance of structural modifications in determining biological outcomes .

- Hypoxic Response Research : Another study focused on compounds that stabilize HIFs showed promising results in enhancing cellular survival under hypoxic conditions, suggesting therapeutic applications for ischemic diseases.

Q & A

Q. What are the common synthetic routes for N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of benzofuran-2-carboxylic acid derivatives, followed by amidation with functionalized amines. Critical parameters include:

- Temperature control : Optimal amidation occurs at 50–60°C to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane (DCM) is preferred for acid chloride formation .

- Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates amidation yields .

- Purification : Chromatography or recrystallization ensures >95% purity .

Table 1 : Key Parameters in Synthetic Routes

| Step | Reagents/Conditions | Yield Optimization Strategies | References |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride (SOCl₂), DCM, reflux | Use anhydrous conditions to prevent hydrolysis | |

| Amidation | Amine, DMAP, DMF, 60°C | Stir for 36–48 hours for complete conversion |

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene and furan substituents .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 357.38 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound, and what model systems were used?

- Methodological Answer :

- Anticancer Activity : IC₅₀ values of 10–20 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via mitochondrial apoptosis pathways .

- Antimicrobial Activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) in broth microdilution assays .

- Enzyme Inhibition : 50% inhibition of COX-2 at 5 µM in fluorometric assays .

Table 2 : Reported Biological Activities

| Activity Type | Model System | Observed Effect | References |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀ = 12.5 µM | |

| Antibacterial | S. aureus ATCC 25923 | MIC = 32 µg/mL |

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the final amidation step?

- Methodological Answer :

- Catalyst Screening : Test alternative coupling agents (e.g., HATU, EDCI) to improve efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 2–4 hours at 100°C .

- Solvent-Free Conditions : Use ball milling for solid-state amidation to reduce solvent waste .

Q. What strategies are recommended for resolving contradictions in reported pharmacological data across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., NCI-60 panel) and assay protocols (e.g., MTT vs. ATP-luciferase) .

- Metabolic Stability Testing : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .

- Dose-Response Curves : Validate IC₅₀ values across 8–10 concentration points to reduce variability .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophene moiety?

- Methodological Answer :

- Isosteric Replacement : Synthesize analogs with pyrrole or benzene replacing thiophene to assess π-stacking effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map thiophene interactions with target proteins (e.g., kinases) .

- Pharmacophore Mapping : Use QSAR models to correlate thiophene substitution patterns with logP and binding affinity .

Q. What in vitro interaction studies are essential to map the compound's mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.